Darapladib-impurity
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical product. pharmainfo.inlongdom.org This practice is a critical component of quality assurance in the pharmaceutical industry. longdom.org The primary goal of impurity profiling is to ensure that the levels of impurities are maintained below established safety thresholds, thereby safeguarding patient health. pharmainfo.in
The significance of impurity profiling extends across several key areas of drug development and manufacturing:
Safety and Efficacy: Unidentified and potentially toxic impurities can pose significant health risks to patients. pharmainfo.in By identifying and quantifying these impurities, manufacturers can assess their potential biological effects and establish safe limits. longdom.org
Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.org Comprehensive impurity profiling is essential for demonstrating compliance with these regulations and gaining market approval. longdom.org
Process Control and Optimization: Impurity profiles can serve as a fingerprint of the manufacturing process. pharmainfo.in By monitoring changes in the impurity profile, manufacturers can gain insights into the consistency and robustness of their synthetic route and make necessary adjustments to optimize the process.
Stability Assessment: The presence of certain impurities can accelerate the degradation of the API, leading to a loss of potency and a reduced shelf life. longdom.org Impurity profiling helps in understanding the degradation pathways and in developing stable formulations. longdom.org
Regulatory Frameworks and Guidelines for Impurities (e.g., ICH Q3A, Q3B, Q3C, Q3D, M7)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines to provide a unified approach to controlling impurities in pharmaceuticals. These guidelines are widely adopted by regulatory authorities around the world.
Table 1: Key ICH Guidelines for Impurity Control
| Guideline | Focus | Description |
| ICH Q3A(R2) | Organic Impurities in New Drug Substances | Provides guidance on the reporting, identification, and qualification of organic impurities in new drug substances produced by chemical synthesis. europa.eujpionline.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses the control of degradation products that may arise during the manufacture and storage of new drug products. europa.euresearchgate.net |
| ICH Q3C(R5) | Residual Solvents | Classifies residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits for those used in pharmaceutical manufacturing. industrialpharmacist.comamericanpharmaceuticalreview.com |
| ICH Q3D(R2) | Elemental Impurities | Establishes a framework for the risk-based control of elemental impurities in drug products. researchgate.netindustrialpharmacist.com |
| ICH M7(R2) | Mutagenic Impurities | Provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgindustrialpharmacist.com |
These guidelines establish thresholds for reporting, identifying, and qualifying impurities, which are linked to the maximum daily dose of the drug. americanpharmaceuticalreview.com
Classification of Pharmaceutical Impurities (e.g., process-related, degradation products, excipient-related)
Pharmaceutical impurities can be broadly categorized based on their origin. pharmastate.academy
Organic Impurities: These are the most common type of impurities and can be either process-related or drug-related. moravek.com
Process-Related Impurities: These impurities arise during the manufacturing process and can include starting materials, by-products, intermediates, reagents, ligands, and catalysts. pharmastate.academymoravek.com
Degradation Products: These impurities are formed due to the chemical breakdown of the drug substance during manufacturing or storage. europa.euuspnf.com Factors such as light, temperature, pH, and water can contribute to degradation. uspnf.com
Inorganic Impurities: These impurities can originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. pharmastate.academymoravek.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis of the drug substance or in the formulation of the drug product. pharmastate.academymoravek.com They are not completely removed by practical manufacturing techniques.
Excipient-Related Impurities: These impurities can arise from the excipients used in the formulation of the drug product. globalresearchonline.net They can also be formed through interactions between the drug substance and the excipients. globalresearchonline.net
Table 2: Classification of Pharmaceutical Impurities
| Impurity Class | Sub-categories | Examples |
| Organic Impurities | Process-Related, Degradation Products | Starting materials, by-products, intermediates, reagents, ligands, catalysts moravek.com |
| Inorganic Impurities | - | Reagents, heavy metals, inorganic salts, filter aids moravek.com |
| Residual Solvents | Class 1, Class 2, Class 3 | Solvents used in synthesis or formulation moravek.com |
| Excipient-Related Impurities | - | Impurities arising from formulation ingredients globalresearchonline.net |
Overview of Darapladib (B1669826) as an Lp-PLA2 Inhibitor in Clinical Research
Darapladib is an investigational drug that was developed as a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). clinicaltrialsarena.comahajournals.org Lp-PLA2 is an enzyme implicated in the development and progression of atherosclerosis, the underlying cause of coronary heart disease (CHD). clinicaltrialsarena.comgsk.com It was hypothesized that by inhibiting Lp-PLA2, darapladib could reduce vascular inflammation and stabilize atherosclerotic plaques, thereby lowering the risk of cardiovascular events. plos.org
Darapladib underwent extensive clinical research, including large-scale Phase III clinical trials, to evaluate its efficacy and safety in patients with coronary heart disease. clinicaltrialsarena.complos.org One such study, the Integrated Biomarker and Imaging Study-2 (IBIS-2), showed that darapladib could halt the growth of the necrotic core of atherosclerotic plaques. clinicaltrialsarena.com However, two major Phase III trials, STABILITY and SOLID-TIMI 52, ultimately did not demonstrate a significant reduction in the primary endpoints of major adverse cardiovascular events compared to placebo when added to standard of care. gsk.complos.org As a result, darapladib is not approved for use anywhere in the world. gsk.com
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIVYXNVITYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sources and Formation Pathways of Darapladib Impurity
Impurities Arising from Darapladib (B1669826) Synthesis Pathways
The synthesis of a complex molecule such as darapladib involves multiple steps, each with the potential to introduce impurities. These can originate from the starting materials, reagents, intermediates, and side reactions.
By-products from Starting Materials and Reagents
The quality of the starting materials is a foundational element in controlling the purity of the final API. Impurities present in the initial building blocks can be carried through the synthetic process and contaminate the final product. For instance, the synthesis of darapladib involves key starting materials such as {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid and N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-1,2-diamine. google.com If these precursors contain their own impurities, these can lead to the formation of undesired related compounds during the synthesis.
Furthermore, the reagents used in the synthesis can also be a source of impurities. For example, coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and l-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), which are used to form the amide bond in darapladib, can themselves generate by-products. google.com Some coupling reagents are known to form toxic by-products, and others may contain harmful impurities from their own manufacturing process. researchgate.net
Intermediates and Side Reaction Products
During the multi-step synthesis of darapladib, incomplete reactions can leave residual intermediates in the final product. Additionally, side reactions can occur, leading to the formation of structurally related impurities. One notable intermediate in darapladib synthesis is ethyl {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetate. The preparation of this intermediate has been observed to generate multiple impurities, with one particularly difficult-to-remove impurity appearing at a relative retention time (RRT) of 0.92 in chromatographic analysis. google.com
Side reactions are also a significant source of impurities. The complexity of the darapladib molecule provides numerous opportunities for alternative reaction pathways to occur, resulting in isomers or other related substances that can be challenging to separate from the desired product. Efficient purification methods, such as crystallization, are often employed to remove these process-related impurities. googleapis.comgoogle.com
Degradation Pathways of Darapladib Leading to Impurity Formation
Darapladib, like any pharmaceutical compound, can degrade over time when exposed to certain environmental conditions such as moisture, oxygen, and light. This degradation leads to the formation of new impurities, which can impact the drug's efficacy and safety.
Hydrolytic Degradation (e.g., acid-catalyzed degradation to SB-554008)
Darapladib is known to be susceptible to hydrolysis, particularly under acidic conditions. amazonaws.com A major degradation product formed through acid-catalyzed hydrolysis is a uracil (B121893) derivative known as SB-554008 (also referred to as M10). amazonaws.comnih.gov This impurity is formed by the removal of the 4-fluorophenyl methanethiol (B179389) group from the darapladib molecule. nih.govcore.ac.uk To minimize this degradation pathway, particularly in the acidic environment of the stomach, clinical formulations of darapladib have been developed with an enteric coating. amazonaws.com The formation of SB-554008 is a key parameter monitored in stability studies of darapladib. amazonaws.comresearchgate.net
Oxidative Degradation
Table 2: Known Degradation Impurities of Darapladib
| Degradation Pathway | Degradation Product | Chemical Transformation | Reference(s) |
| Hydrolytic Degradation | SB-554008 (M10) | Acid-catalyzed removal of the 4-fluorophenyl methanethiol group, forming a uracil derivative. | amazonaws.comnih.govcore.ac.ukresearchgate.net |
| Oxidative Degradation | Potential Sulfoxides/Sulfones | Oxidation of the thioether linkage. |
Photolytic Degradation
Photolytic degradation refers to the chemical alteration of a substance due to exposure to light. pharmaguideline.com This process can affect both the physical and chemical properties of a compound, sometimes leading to discoloration or the formation of new chemical entities. pharmaguideline.com While photochemical methods have been noted in the synthesis of bicyclo[1.1.0]butane (BCB), a structural component used in the synthesis of darapladib analogs, specific studies detailing the photolytic degradation pathways of the final darapladib compound are not extensively detailed in available research. rsc.org General principles of photochemistry suggest that compounds with UV-absorbing groups, such as aromatic rings present in darapladib, could be susceptible to degradation upon light exposure, potentially forming free radicals that can react further. pharmaguideline.com
Thermal Degradation
Darapladib is reported to be stable under standard usage and storage conditions, with no decomposition if used according to specifications. caymanchem.com However, exposure to high temperatures can lead to thermal degradation. The hazardous decomposition products that may form under such conditions include hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx). caymanchem.com The potential for thermal degradation underscores the importance of controlled storage and handling environments to maintain the compound's integrity.
Impurities from Interaction with Excipients and Container Closure Systems
The interaction between an active pharmaceutical ingredient and its surrounding components, such as excipients and container closure systems, can be a source of impurities. For darapladib, a notable degradation pathway is acid-catalyzed hydrolysis. nih.govamazonaws.com This reaction leads to the formation of the degradant M10 (SB-554008), which results from the presystemic hydrolysis and removal of the 4-fluorophenyl methanethiol group. nih.govnih.gov To minimize this degradation, particularly acid hydrolysis in the stomach, clinical formulations of darapladib have been developed with an enteric coating. amazonaws.comamazonaws.com While the risk of interaction between a solid oral dosage form and its packaging is generally considered low, the potential for leachables from container closure systems or reactions with excipients remains a consideration in formulation development. fda.gov
Table 1: Degradation Impurities of Darapladib
| Degradation Pathway | Impurity Name | Formation Process |
|---|---|---|
| Thermal Degradation | Hydrogen sulfide, Carbon oxides, Nitrogen oxides (NOx) | Decomposition under high heat. caymanchem.com |
| Hydrolytic Degradation | M10 (SB-554008) | Acid-catalyzed hydrolysis, resulting in the loss of the fluorobenzylthiol group. amazonaws.com |
Metabolic Pathways of Darapladib and Potential Metabolites as Impurities (e.g., hydroxylation, N-deethylation, SB-553253, M3, M4)
The primary elimination route for darapladib is through hepatic metabolism. nih.gov In humans, the principal metabolic pathways are hydroxylation and N-deethylation, which are indicative of some first-pass metabolism following oral administration. nih.govresearchgate.net These metabolic processes are primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from other enzymes like CYP2C8. nih.govplos.org The resulting metabolites are considered impurities and are found at low concentrations relative to the parent compound.
Key metabolites that arise from these pathways include:
M3 (SB-823094): This metabolite is formed through the hydroxylation of the cyclopentapyrimidinone ring of darapladib. nih.gov Following oral administration, M3 is observed in plasma at levels of approximately 4%-6% of the total plasma radioactivity. nih.govresearchgate.net In terms of excretion, M3 accounts for about 9% of the administered dose found in feces. nih.govresearchgate.net The pharmacological activity of M3 is similar to that of darapladib. nih.gov
M4 (SB-553253): This metabolite is the product of N-deethylation. amazonaws.comnih.gov Like M3, it is also pharmacologically active, with a potency similar to the parent drug. nih.govnih.govplos.org Following oral dosing, M4 is detected in plasma, constituting about 4%-6% of plasma radioactivity and approximately 5% of the plasma exposure of darapladib. nih.govamazonaws.comresearchgate.net It is a more significant component in feces, representing about 19% of the excreted dose. nih.govresearchgate.net Systemic exposure to SB-553253 is consistently lower than that of darapladib. nih.govplos.orgnih.gov
Table 2: Metabolic Impurities of Darapladib
| Metabolite | Alternate Name | Formation Pathway | Key Research Findings |
|---|
| M3 | SB-823094 | Hydroxylation | - Plasma levels are ~4-6% of radioactivity post-oral dose. nih.govresearchgate.net
Advanced Analytical Methodologies for Darapladib Impurity Profiling
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of the main drug substance from structurally similar impurities. ijrpc.com These methods are indispensable for impurity profiling, often coupled with spectroscopic detectors for identification. nih.govijrpc.com Recent advancements in chromatographic techniques have led to improved separation efficiency, higher sensitivity, and faster analysis times, which are crucial for detecting trace-level impurities. interesjournals.org Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are extensively used for this purpose. interesjournals.orgbiomedres.us
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity of drug substances and products. wjpps.comresearchgate.net Its versatility and accuracy make it suitable for separating a wide range of organic impurities, from starting materials and intermediates to degradation products. researchgate.net Stability-indicating HPLC methods are specifically designed to separate the API from any potential degradation products that may form under various stress conditions, thus providing confidence in the drug's stability profile. wjpps.comjpionline.org In the context of Darapladib (B1669826), HPLC methods have been fundamental in analyzing the drug and its related substances. tomsic.co.jpresearchgate.netgoogle.comsigmaaldrich.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently employed chromatographic mode for impurity profiling. chromatographyonline.com It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. This technique is highly effective for separating Darapladib from its metabolites and process-related impurities. researchgate.netgoogle.com For instance, studies on Darapladib's metabolism utilized HPLC to separate the parent drug from metabolites formed through processes like hydroxylation and N-deethylation. researchgate.net Similarly, RP-HPLC is used to detect and quantify impurities formed during synthesis, such as an impurity observed at a relative retention time (RRT) of 0.92 in a Darapladib intermediate. google.com The development of a successful RP-HPLC method involves optimizing various parameters to achieve adequate resolution between the main peak and all impurity peaks. pensoft.netjournaljpri.com
Table 1: Representative RP-HPLC Method Parameters for Impurity Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 or C8, 150-250 mm length, 4.6 mm i.d., 3-5 µm particle size | Provides the non-polar stationary phase for separation. pensoft.netresearchgate.net |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, formate) and an organic modifier (e.g., acetonitrile, methanol). researchgate.netnih.gov | The composition is adjusted (isocratic or gradient elution) to control the retention and separation of analytes. journaljpri.com |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the analysis and influences peak resolution. journaljpri.comresearchgate.net |
| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and selectivity of the separation. pensoft.net |
| Detection | UV/Photodiode Array (PDA) at a specific wavelength (e.g., 222 nm, 230 nm) | Monitors the column effluent and quantifies the separated compounds based on UV absorbance. journaljpri.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
Method Development and Validation for Impurity Analysis
The development of a stability-indicating assay method (SIAM) by HPLC is a systematic process designed to ensure the method is specific, accurate, and reliable for quantifying impurities. wjpps.comjpionline.org The process begins with forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light. jpionline.org This helps to generate potential degradation products and ensures the analytical method can separate these degradants from the main drug peak, thus demonstrating specificity. wjpps.comjournaljpri.com
Once developed, the method must be validated according to ICH guidelines. jpionline.org Validation confirms that the analytical procedure is suitable for its intended purpose. journaljpri.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. jpionline.orgpharmacophorejournal.com For example, a validated method for an active pharmaceutical ingredient demonstrated linearity with a correlation coefficient (r²) > 0.99, high accuracy with recovery values between 98-102%, and good precision with a relative standard deviation (RSD) of less than 2%. journaljpri.com
Table 2: Key Validation Parameters for an Impurity Analysis Method
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. journaljpri.com | Peak purity of the analyte is confirmed; resolution between adjacent peaks should be >1.5. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmacophorejournal.com | Correlation coefficient (r or r²) ≥ 0.99. journaljpri.com |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies of spiked impurities. pharmacophorejournal.com | Recovery typically between 80% and 120% for impurities. pharmacophorejournal.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. journaljpri.com | Relative Standard Deviation (RSD) should be ≤ 5% for impurity quantification. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. journaljpri.com | Signal-to-noise ratio ≥ 10. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. journaljpri.com | Signal-to-noise ratio ≥ 3. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. jpionline.org | System suitability parameters remain within limits after minor changes (e.g., pH, flow rate). |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique primarily used for analyzing volatile and thermally stable compounds. researchgate.net In the context of Darapladib impurity profiling, GC is particularly useful for the determination of residual solvents. researchgate.net Residual solvents are organic volatile impurities that are used or produced in the manufacturing of drug substances and must be controlled within strict limits. researchgate.net
To enhance sensitivity and avoid contamination of the system with non-volatile matrix components, headspace (HS) injection is often coupled with GC. labcompare.com Headspace GC-MS is a highly sensitive and robust method for analyzing trace-level volatile impurities. labcompare.comnih.gov For example, a validated GC-MS method for determining genotoxic impurities in a drug substance achieved detection limits in the range of 0.005–0.019 μg/mL. nih.gov Such methods can be developed and validated for specific potential volatile impurities in Darapladib based on its manufacturing process. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis and purity checks. researchgate.netwho.int It can be used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a substance by observing the number of spots. ijrpc.comresearchgate.net In the synthesis of Darapladib and its intermediates, TLC has been employed to monitor the completion of reactions. google.com The presence of a single spot for a purified compound in TLC analysis provides an initial indication of its purity. researchgate.net While primarily qualitative, modern instrumental TLC, or High-Performance TLC (HPTLC), can be used for quantitative analysis and is often coupled with mass spectrometry (TLC-MS) for the identification of separated spots. merckmillipore.comiaea.org
Radiochemical Purity Assessment for Radiolabeled Darapladib Analogs
The development of radiolabeled analogs of darapladib, such as [¹⁸F]darapladib, for use in positron emission tomography (PET) imaging requires rigorous assessment of their radiochemical purity. nih.gov Radiochemical purity is defined as the percentage of the total radioactivity in a sample that is present in the desired chemical form. unm.edu
The presence of radiochemical impurities can compromise the quality of PET images and lead to inaccurate diagnostic information. unm.edu Therefore, it is essential to use reliable analytical methods to ensure the radiochemical purity of these imaging agents.
High-performance liquid chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) is the standard method for determining the radiochemical purity of radiolabeled compounds. nih.goviaea.org In the case of [¹⁸F]darapladib, radio-HPLC was used to confirm a radiochemical purity of greater than 99%. nih.gov The retention time of the radiolabeled compound was compared to that of a non-radioactive ("cold") reference standard to confirm its identity. nih.gov
Other techniques such as thin-layer chromatography (TLC) with a radiochromatogram scanner can also be employed for radiochemical purity analysis. unm.edu
Multi-Attribute Methods for Comprehensive Impurity Characterization
Multi-Attribute Methods (MAM) represent a paradigm shift in pharmaceutical analysis, moving from a series of single-attribute tests to a single, information-rich method capable of monitoring multiple product quality attributes simultaneously. lcms.cztandfonline.com While extensively applied in the realm of biopharmaceuticals, the principles of MAM are increasingly relevant for small molecule drugs like Darapladib, offering a more holistic approach to impurity profiling. researchgate.netnih.gov
A MAM workflow is typically built upon liquid chromatography-mass spectrometry (LC-MS), which allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its impurities in a single run. lcms.cz This method has the potential to replace several conventional chromatographic and spectroscopic techniques, thereby increasing efficiency and providing a deeper understanding of the product's quality. tandfonline.comresearchgate.net
For a small molecule such as Darapladib, a hypothetical MAM application would involve developing a stability-indicating LC-MS method capable of resolving the parent compound from all known and potential impurities. High-resolution mass spectrometry (HRMS) would be integral to this workflow, providing accurate mass measurements that facilitate the identification of unknown impurities by determining their elemental composition. americanpharmaceuticalreview.com
Key attributes that could be monitored for Darapladib using a MAM approach include:
Identification and Quantification of Known Metabolites and Degradants: Studies on the metabolism of Darapladib have identified key metabolites, such as those resulting from hydroxylation (M3) and N-deethylation (M4, also known as SB-553253), as well as an acid-catalyzed degradation product (M10). researchgate.net A MAM could simultaneously quantify these specific impurities.
Detection of New Impurities: A significant advantage of MAM is its "new peak detection" capability, which compares the impurity profile of a test sample against a reference standard. researchgate.netresearchgate.net Any new peaks that appear would be flagged for further investigation, enabling the early detection of unexpected degradation products or process-related impurities.
Monitoring of Process-Related Impurities: The synthesis of a complex molecule like Darapladib involves multiple steps and reagents, each with the potential to introduce impurities. A MAM could be designed to monitor for these specific by-products.
The table below illustrates a conceptual framework for a Multi-Attribute Method applied to the analysis of Darapladib impurities, based on known metabolic and degradation pathways.
| Attribute Monitored | Analytical Technique | Purpose | Potential Impurity/Product Variant |
| Identity Confirmation | LC-HRMS | Confirms the molecular weight of the main component. | Darapladib |
| Known Impurity Quantification | LC-MS/MS (MRM) | Quantifies specific, known impurities with high sensitivity and selectivity. | M3 (Hydroxylation product), M4 (N-deethylation product), M10 (Acid degradation product) |
| New Peak Detection | LC-HRMS | Screens for any new, unexpected impurities by comparison to a reference chromatogram. | Unknown process-related impurities or degradation products |
| Purity Assessment | UHPLC-UV/HRMS | Calculates the purity of the drug substance based on the area of the main peak relative to all other peaks. | All impurities |
This table is a conceptual representation of how a Multi-Attribute Method could be applied to Darapladib impurity profiling.
Application of Automation in Analytical Impurity Profiling
Automation plays a crucial role in modern pharmaceutical analysis, significantly enhancing throughput, reproducibility, and efficiency, particularly in the context of impurity profiling. For Darapladib, automated systems can be applied to various stages of the analytical workflow, from sample preparation to data analysis. genedata.comnih.gov
High-throughput screening (HTS) systems, which utilize robotic sample handling and automated data processing, are invaluable during drug development for screening large numbers of samples under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) to establish the degradation pathways of a drug substance. nih.govnih.gov This allows for the rapid identification of potential degradation products that need to be monitored.
In the context of quality control, automated LC-MS systems can be employed for the routine analysis of Darapladib batches. These systems can be programmed to run sequences of samples, standards, and controls, ensuring consistent and reliable data with minimal manual intervention. The integration of sophisticated software allows for automated peak integration, purity calculations, and flagging of any out-of-specification results. lcms.cz
An example of an automated process for Darapladib impurity analysis is presented in the table below.
| Step in the Automated Workflow | Technology Employed | Benefit for Darapladib Impurity Profiling |
| Sample Preparation | Robotic liquid handlers | Increases precision and throughput of sample dilution and preparation, reducing variability. |
| Chromatographic Separation | Automated UHPLC system with column and solvent switching | Allows for rapid method development and screening of different chromatographic conditions to achieve optimal separation of impurities. lcms.cz |
| Detection and Identification | High-resolution tandem mass spectrometry (HR-MS/MS) | Provides automated acquisition of high-quality mass data for both known and unknown impurities in a single run. americanpharmaceuticalreview.com |
| Data Processing and Reporting | Specialized software with predefined processing methods | Automates peak detection, integration, and comparison against a reference profile, generating a comprehensive report with minimal user input. lcms.cz |
The synthesis and purification of radiolabeled [18F]Darapladib has also benefited from automation. nih.gov Automated synthesis modules are used to perform the radiolabeling reaction, followed by automated radio-HPLC for purification and analysis. This ensures high radiochemical purity (>99%) and minimizes operator exposure to radiation. nih.gov While focused on the synthesis of a PET imaging agent, this demonstrates the applicability of automation to processes involving Darapladib, which can be extended to its impurity analysis.
Impact of Darapladib Impurity on Drug Quality Attributes
Effects on Drug Stability and Shelf-Life
The chemical stability of a drug is a crucial attribute, ensuring it maintains its therapeutic efficacy and safety from manufacturing to administration. iipseries.org The presence of impurities can compromise this stability, leading to a reduced shelf-life. scitechnol.com Factors such as temperature, humidity, light, and pH can accelerate the degradation of the active pharmaceutical ingredient, often facilitated by the presence of reactive impurities. iipseries.orgscitechnol.com These impurities can act as catalysts or reactants in degradation pathways such as hydrolysis and oxidation. scitechnol.com
For Darapladib (B1669826), a known degradation pathway is acid-catalyzed hydrolysis. researchgate.netpsu.edu Studies on its metabolism have identified a degradant, M10, which is formed through pre-systemic hydrolysis. researchgate.netpsu.edu The presence of acidic or hygroscopic impurities within the drug formulation could theoretically accelerate this type of degradation during storage, leading to a loss of potency and an increase in the level of the M10 degradant. Similarly, oxidative impurities, which can be present in trace amounts in excipients, pose a risk of degrading the API over time. mdpi.com
Stability testing programs, which expose the drug product to various environmental conditions, are essential to identify potential degradation pathways and establish appropriate storage conditions and shelf-life. scitechnol.compharmaguideline.com These studies help in understanding how potential impurities might affect the drug's integrity over time. iipseries.org
| Factor Influencing Stability | Potential Role of Darapladib-Impurity | Consequence for Drug Product |
| pH | Acidic or basic impurities can alter the micro-pH within the formulation. iipseries.org | Can catalyze hydrolysis, leading to the formation of degradants like M10. iipseries.orgresearchgate.net |
| Moisture | Hygroscopic impurities can attract water into the formulation. | Facilitates hydrolytic degradation pathways. iipseries.org |
| Reactive Species | Oxidative impurities (e.g., peroxides in excipients) can be present. mdpi.com | Can initiate or propagate oxidative degradation of Darapladib. mdpi.com |
| Temperature | Impurities can lower the activation energy for degradation reactions. scitechnol.com | Accelerates the rate of chemical degradation, reducing shelf-life. scitechnol.com |
Influence on Bioavailability and Pharmacokinetics of Darapladib
Darapladib is classified as a Biopharmaceutics Classification System (BCS) Class 4 substance, characterized by both low solubility and low permeability. plos.orgplos.org This profile results in inherently low and variable oral bioavailability. plos.orgplos.org Following oral administration, the main circulating component is unchanged Darapladib. researchgate.netplos.org However, several minor metabolites and a degradant have been identified in plasma, including products of hydroxylation (M3), N-deethylation (M4, also known as SB-553253), and an acid-catalyzed hydrolytic degradant (M10). researchgate.netpsu.edu These substances each account for a small percentage (4-6%) of the total drug-related material in circulation after an oral dose. researchgate.net
While the primary focus of pharmacokinetic studies has been on the parent drug and its in-vivo metabolites, the presence of impurities in the initial drug product could theoretically influence its bioavailability. For a BCS Class 4 drug, the rate and extent of absorption are highly dependent on the formulation's ability to facilitate dissolution. Any impurity that alters the physical or chemical properties of the formulation—for instance, by affecting tablet disintegration, de-aggregation, or the dissolution rate of the API—could potentially impact the pharmacokinetic profile. An increase in the level of the less soluble degradant M10 within the tablet over its shelf-life could, in principle, affect the dissolution characteristics and, consequently, absorption. However, specific clinical data directly linking pre-existing impurities in Darapladib tablets to altered bioavailability is not available in the reviewed literature.
| Parameter | Finding for Darapladib | Reference |
| BCS Class | Class 4 (Low Solubility, Low Permeability) | plos.orgplos.org |
| Absolute Bioavailability | Low (approx. 4% for enteric-coated tablet) | plos.org |
| Primary Circulating Component | Unchanged Darapladib (approx. 75%) | researchgate.netplos.org |
| Metabolites / Degradants | M3 (hydroxylation), M4 (N-deethylation), M10 (hydrolysis) | researchgate.netpsu.edu |
| Plasma Concentration of Metabolites | Each accounts for ≤5% of total drug-related material | plos.org |
Implications for Long-Term Storage and Pharmaceutical Formulations
The chemical characteristics of Darapladib and its susceptibility to specific degradation pathways, such as acid-catalyzed hydrolysis, have significant implications for its formulation and long-term storage. researchgate.netpsu.edu The primary goal is to create a stable formulation that minimizes the formation of impurities and degradation products throughout the product's shelf-life. iipseries.org
Given Darapladib's vulnerability to acid, it is formulated as an enteric-coated (EC) tablet. plos.orgplos.org This specialized coating is designed to protect the drug from the acidic environment of the stomach, preventing premature degradation to M10 and ensuring it reaches the small intestine for absorption. researchgate.netplos.org The control of impurities that could compromise the integrity of this coating or the stability of the core tablet is paramount.
For long-term storage, the presence of reactive impurities necessitates careful control of environmental conditions. iipseries.orggoogleapis.com This includes managing temperature and humidity to slow the rate of potential chemical reactions. scitechnol.com Packaging is also a critical component, often requiring materials that protect against moisture and light to maintain product quality. scitechnol.com The selection of excipients is another crucial step; they must be compatible with Darapladib and have low levels of reactive impurities like peroxides or trace metals that could promote degradation. mdpi.com
| Area of Consideration | Implication of this compound | Mitigation Strategy |
| Formulation | Potential for acid-catalyzed hydrolysis due to acidic impurities. | Use of an enteric coating to protect from gastric acid; selection of non-reactive, low-moisture excipients. plos.orgplos.org |
| Excipient Selection | Risk of oxidative degradation from reactive impurities in excipients (e.g., peroxides). mdpi.com | Sourcing high-purity excipients; potential inclusion of antioxidants in the formulation if necessary. |
| Long-Term Storage | Impurities can accelerate degradation, especially under high temperature and humidity. scitechnol.com | Storing the product under controlled temperature and humidity conditions as determined by stability studies. iipseries.orggoogleapis.com |
| Packaging | Need to prevent ingress of environmental moisture and light that could facilitate degradation. scitechnol.com | Use of sealed, moisture-resistant packaging (e.g., blisters or bottles with desiccants). |
Toxicological and Safety Implications of Darapladib Impurity
Assessment of Potential Toxicological Effects of Impurities
The evaluation of potential toxicological effects of impurities is a multi-faceted process involving various endpoints to characterize their potential harm. lgcstandards.comeuropa.eu This assessment is crucial for establishing safe limits for impurities in the final pharmaceutical product. europa.eu
Mutagenicity assessment is a key step in the safety evaluation of drug impurities, as mutagenic compounds have the potential to cause genetic mutations. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. medicilon.combioduro.com It screens for the mutagenic potential of substances by measuring their ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. bioduro.comnih.gov
For impurities with structural alerts for mutagenicity, the Ames test can be conducted on the impurity itself. medicilon.com If the result is negative, the impurity is generally considered non-mutagenic. medicilon.com However, if the result is positive, further evaluation is required. medicilon.com The sensitivity of the Ames assay is such that it can detect most mutagens at concentrations of 250 µ g/plate or less, making it a valuable tool for identifying potentially genotoxic impurities within an active pharmaceutical ingredient (API). nih.govresearchgate.net
While specific mutagenicity data for "Darapladib-impurity" is not publicly available, the parent compound, Darapladib (B1669826), was found to be non-genotoxic in an Ames assay. researchgate.net This information, however, does not preclude the possibility of mutagenic impurities being formed during the synthesis or degradation of Darapladib.
Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer. freyrsolutions.com These impurities are of significant concern in pharmaceutical manufacturing. medicilon.com The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. exponent.comeuropa.eueuropa.eu
The assessment of genotoxicity involves a combination of in silico (computational) and in vitro methods. exponent.comforthtox.com DNA reactive impurities can interact with DNA, leading to mutations that may result in carcinogenic effects. freyrsolutions.com Identifying and controlling these impurities is a critical aspect of ensuring patient safety. freyrsolutions.com
| Assessment Method | Description | Key Considerations |
|---|---|---|
| In Silico (Computational) Analysis | Utilizes computer models to predict the genotoxic potential of a chemical based on its structure. immunocure.us This is often the first step in the assessment. exponent.com | Relies on (Q)SAR models to identify structural alerts for mutagenicity. exponent.com Two complementary systems (one expert rule-based and one statistical) are typically used. forthtox.com |
| Ames Test (in vitro) | A bacterial reverse mutation assay used to detect point mutations. medicilon.combioduro.com It is the standard test for mutagenicity. medicilon.com | A negative result in a properly conducted Ames test is often sufficient to classify an impurity as non-mutagenic. medicilon.com |
| In Vitro Mammalian Cell Assays | These assays, such as the micronucleus test or chromosomal aberration assay, are used to detect chromosomal damage. They may be employed if there is a concern that cannot be addressed by the Ames test. | Provides information on clastogenic and aneugenic potential. |
Carcinogenicity testing is conducted to identify the tumor-causing potential of a substance. Due to the long duration and high cost of traditional rodent carcinogenicity studies, these are not typically performed for individual impurities. nih.gov Instead, the focus is on identifying and controlling genotoxic impurities, which are often presumed to be carcinogenic at any dose level. europa.eu The Threshold of Toxicological Concern (TTC) concept is often applied, where a generic exposure limit of 1.5 µ g/day is considered to be associated with an acceptable lifetime cancer risk for most genotoxic impurities. europa.eualtex.org
For non-genotoxic impurities, the qualification thresholds outlined in the ICH Q3A/B guidelines are followed. These thresholds are based on the maximum daily dose of the drug and allow for higher acceptable intake levels compared to genotoxic impurities.
Teratogenicity refers to the potential of a substance to cause developmental abnormalities in a fetus. While specific data on the teratogenicity of "this compound" is not available in the provided search results, the general safety data sheet for a this compound lists reproductive toxicity/teratogenicity as a toxicological endpoint to be considered. lgcstandards.com This indicates that it is a standard parameter for toxicological assessment.
Acute and chronic toxicity studies evaluate the adverse effects of a substance after a single exposure or repeated exposures over a longer period, respectively. These studies help to identify target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL). For pharmaceutical impurities, these data are often limited. The safety data sheet for a this compound mentions single target organ toxicity as a potential hazard. lgcstandards.com
Teratogenicity
In Silico and Computational Toxicology for Impurity Safety Evaluation
In silico toxicology has emerged as a crucial tool for the early safety evaluation of pharmaceutical impurities. researchgate.net It uses computational models to predict the toxicological properties of compounds based on their chemical structure. immunocure.us This approach is particularly valuable for assessing impurities that are difficult to synthesize or isolate for traditional testing. exponent.com
Computational toxicology, particularly (Quantitative) Structure-Activity Relationship ((Q)SAR) modeling, is widely used to predict the mutagenic and carcinogenic potential of impurities. nih.gov The ICH M7 guideline specifically recommends the use of two complementary in silico methods—one expert rule-based and one statistical-based—to assess the mutagenic potential of impurities. forthtox.com A positive prediction from either system would lead to the impurity being classified as a potential mutagen, requiring further action.
Several software programs are available for in silico toxicity prediction, including Derek Nexus and Leadscope, which are accepted by regulatory agencies like the FDA and EMA. forthtox.com These tools can help to prioritize which impurities require further testing, thereby reducing the need for animal studies and accelerating the drug development process. exponent.comimmunocure.us
| Tool | Methodology | Primary Use in Impurity Assessment |
|---|---|---|
| Derek Nexus | Expert rule-based system that contains structural alerts for various toxicological endpoints. forthtox.com | Predicting mutagenicity and other toxicities based on known structure-toxicity relationships. forthtox.com |
| Leadscope | Statistical-based models that compare the structure of a query compound to a database of compounds with known toxicity data. forthtox.com | Provides a probabilistic assessment of toxicity, complementing the rule-based approach of Derek Nexus. forthtox.com |
| OECD QSAR Toolbox | A software application intended to facilitate the use of (Q)SARs in regulatory assessments. exponent.com | Grouping chemicals into categories and filling data gaps by read-across. |
The application of these computational tools provides a rapid and cost-effective means of triaging potential hazards associated with impurities, ensuring that only those with a significant risk profile undergo further rigorous testing. fda.gov
In Vivo and In Vitro Toxicological Studies of Impurities
The toxicological evaluation of any drug impurity is a scientifically rigorous process designed to assess its potential for causing adverse effects. This evaluation typically involves a combination of in vitro (laboratory-based) and in vivo (animal) studies to understand the impurity's potential to cause genetic damage, chromosomal abnormalities, or other toxic effects. fda.govscitovation.comcreative-biolabs.com While specific toxicological studies on a compound explicitly identified as "this compound" are not publicly available, the general approach to assessing such an impurity would follow established toxicological principles and regulatory guidance.
The toxicological profile of an impurity is often inferred from the known pharmacology and toxicology of the active pharmaceutical ingredient (API) and its metabolites. kobia.kr In the case of Darapladib, the principal circulating component is the unchanged drug. nih.gov However, metabolites resulting from hydroxylation (M3) and N-deethylation (M4), along with an acid-catalyzed degradant (M10), have been identified in plasma, albeit at low levels. researchgate.net Any toxicological assessment of a this compound would consider the potential for it to share structural similarities and, therefore, toxicological properties with Darapladib or its known metabolites.
The standard battery of toxicological tests for pharmaceutical impurities is designed to detect a range of potential hazards. These studies are crucial for qualifying the safety of an impurity, particularly when its levels exceed established identification thresholds.
In Vitro Toxicological Studies
In vitro tests are conducted on bacteria or mammalian cells and are designed to assess the potential of a substance to cause genetic mutations or chromosomal damage. scitovation.comaurigeneservices.com These tests are often the first step in a toxicological evaluation due to their speed and cost-effectiveness. scitovation.com
| In Vitro Study Type | Purpose | Typical Assay | Endpoint Measured |
| Gene Mutation | To detect point mutations (substitutions, insertions, deletions) in DNA. | Bacterial Reverse Mutation Assay (Ames Test) aurigeneservices.com | Reversion of a specific mutation in bacteria, indicating mutagenic potential. |
| Chromosomal Aberration | To identify structural changes in chromosomes. | In vitro Chromosomal Aberration Test in mammalian cells (e.g., human lymphocytes) aurigeneservices.com | Presence of clastogenic (chromosome-breaking) effects. |
| Micronucleus Formation | To detect whole chromosome loss or fragments of broken chromosomes. | In vitro Micronucleus Test in mammalian cells vichsec.org | Formation of micronuclei in the cytoplasm of treated cells. |
In Vivo Toxicological Studies
If in vitro tests indicate potential genotoxicity, or if higher levels of the impurity are present, in vivo studies in animals are typically required. fda.gov These studies provide a more comprehensive assessment of an impurity's toxicity within a whole organism, considering factors like metabolism and distribution. fda.gov
| In Vivo Study Type | Purpose | Typical Model | Endpoint Measured |
| Rodent Bone Marrow Micronucleus Test | To assess chromosomal damage in a living animal. | Mouse or Rat | Frequency of micronucleated erythrocytes in bone marrow or peripheral blood. fda.gov |
| Transgenic Rodent Mutation Assay | To detect gene mutations in various tissues of a living animal. | Transgenic Mouse or Rat | Frequency of mutations in a reporter gene. |
| Repeat-Dose Toxicity Studies | To evaluate the general toxicological effects of the impurity after repeated administration. | Rodent and/or Non-rodent species | A wide range of clinical, hematological, and histopathological parameters. |
The results of these studies are used to establish a safe level of exposure for the impurity.
Establishment of Qualification Thresholds for Impurities
The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level. ich.org The ICH has established a framework with specific thresholds for reporting, identifying, and qualifying impurities in new drug substances (ICH Q3A) and degradation products in new drug products (ICH Q3B). premier-research.comich.orgeuropa.euich.org
The qualification threshold is a limit above which an impurity must be qualified for safety. ich.org The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. ich.orgslideshare.net If an impurity's level exceeds the qualification threshold and it has not been adequately tested, further studies may be necessary. ich.org
The thresholds are based on the maximum daily dose (MDD) of the drug. In clinical trials, Darapladib has been administered at a dose of 160 mg once daily. nih.gov Based on this MDD, the qualification thresholds for impurities in the drug substance and degradation products in the drug product can be determined according to ICH Q3A and Q3B guidelines, respectively.
ICH Impurity Thresholds Based on a 160 mg Maximum Daily Dose of Darapladib
| Threshold Type | ICH Guideline | Threshold for MDD >100 mg to 2 g | Calculated Threshold for Darapladib (160 mg MDD) |
| Reporting Threshold | Q3A (Drug Substance) / Q3B (Drug Product) | 0.05% | 0.05% |
| Identification Threshold | Q3A (Drug Substance) | 0.10% or 1.0 mg Total Daily Intake (TDI), whichever is lower | 0.10% |
| Identification Threshold | Q3B (Drug Product) | 0.2% or 2 mg TDI, whichever is lower | 0.2% |
| Qualification Threshold | Q3A (Drug Substance) | 0.15% or 1.0 mg TDI, whichever is lower | 0.15% |
| Qualification Threshold | Q3B (Drug Product) | 0.5% or 200 µg TDI, whichever is lower | 0.5% |
Note: The calculated thresholds are for illustrative purposes based on the publicly available maximum daily dose of Darapladib and standard ICH guidelines. The actual thresholds for a specific product would be determined by the manufacturer and submitted for regulatory approval.
The process of qualifying an impurity involves a comprehensive risk assessment. kobia.kr This includes evaluating all available toxicological data, the chemical structure of the impurity, and its expected concentration in the final drug product. For potentially mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. premier-research.com
Control Strategies and Risk Management for Darapladib Impurity
Process Optimization to Minimize Impurity Formation
Minimizing the formation of impurities at the source is the most effective strategy for controlling their levels in the final drug substance. This requires a deep understanding of the synthetic process and the factors that can lead to the generation of unwanted by-products.
The quality of starting materials and reagents is fundamental to controlling the impurity profile of Darapladib (B1669826). Impurities present in the initial building blocks can be carried through the synthesis and may even participate in side reactions, leading to the formation of new impurities.
A key starting material for one of the main fragments of Darapladib is 2-[(4-fluorobenzyl)sulfanyl]-l,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one. google.com The purity of this compound, along with other reagents like ethyl bromoacetate, must be rigorously controlled. google.com Similarly, the synthesis of the other major fragment often involves a Suzuki coupling, for which the quality of the boronic acid derivative is crucial. cpu.edu.cn
To ensure the quality of these materials, a comprehensive control strategy should be implemented. This includes:
Supplier Qualification: Establishing robust qualification programs for all suppliers of critical raw materials.
Incoming Material Testing: Implementing thorough testing of each batch of starting materials and reagents to ensure they meet predefined specifications for purity and impurity levels.
Characterization of Potential Impurities: Identifying and characterizing potential impurities in starting materials to understand their potential impact on the Darapladib synthesis.
A critical aspect of starting material control is the management of potentially hazardous reagents. For instance, some synthetic routes may utilize reagents that could introduce toxic impurities if not properly controlled. google.com Therefore, a risk-based approach should be applied to assess and mitigate these risks.
Table 1: Key Starting Materials and Reagents in Darapladib Synthesis and Potential Impurity Risks
| Starting Material/Reagent | Role in Synthesis | Potential Impurity Risks | Mitigation Strategy |
| 2-[(4-fluorobenzyl)sulfanyl]-l,5,6,7-tetrahydro-4H- cyclopenta[d]pyrimidin-4-one | Core pyrimidinone fragment | Incomplete reaction, by-products from side reactions. | Stringent purity specifications, characterization of potential impurities. |
| Ethyl bromoacetate | Alkylation agent | Residual starting material, formation of dialkylated products. | Control of stoichiometry, purification of intermediate. |
| 4-(Trifluoromethyl)benzeneboronic acid | Suzuki coupling partner | Impurities from boronic acid synthesis, residual palladium catalyst. | High purity grade, testing for residual metals. |
| N,N-Diethylethylenediamine | Amine fragment | Related amine impurities. | Purity analysis by chromatography. |
| Solvents (e.g., Dichloromethane, Acetonitrile) | Reaction medium | Residual solvents in the final product. | Use of appropriate drying techniques, setting residual solvent limits. |
The choice of synthetic route and the optimization of reaction conditions are paramount in minimizing the formation of Darapladib-impurity. Different synthetic pathways can lead to varying impurity profiles. For instance, some reported syntheses of Darapladib intermediates have been associated with low yields and the formation of impurities, necessitating chromatographic purification. google.com
Key reaction parameters that require careful optimization include:
Temperature: Both excessively high and low temperatures can lead to incomplete reactions or the formation of degradation products. For example, the coupling reaction to form the final Darapladib molecule is typically performed at a controlled temperature range of 20°C to 29°C. google.com
Reaction Time: Insufficient reaction time can result in high levels of unreacted starting materials, while excessively long times can promote the formation of degradation products. scielo.br
pH: The pH of the reaction mixture can significantly influence the stability of intermediates and the final product, as well as the rate of side reactions.
Choice of Catalyst and Reagents: The selection of coupling agents and catalysts can impact the efficiency and cleanliness of the reaction. For example, the use of certain coupling reagents like TBTU has been reported in the synthesis of Darapladib. google.com The efficiency and by-product profile of such reagents should be carefully evaluated.
Solvent: The choice of solvent can affect reaction rates and selectivity. Acetonitrile has been identified as a potentially "greener" and efficient solvent for certain types of coupling reactions relevant to Darapladib synthesis. scielo.br
Alternative synthetic routes should also be explored to identify pathways that are inherently cleaner and produce fewer impurities. For example, a process for preparing the pyrimidinone intermediate of Darapladib has been developed that avoids some of the hazardous reagents used in earlier methods. cpu.edu.cn
Control of Starting Materials and Reagents
Development of Impurity Specifications and Release Criteria
Establishing clear and scientifically justified specifications for this compound is a cornerstone of quality control. These specifications define the acceptable level of the impurity in the final drug substance and are based on a thorough understanding of the impurity's potential impact on safety and efficacy.
The process of setting specifications involves:
Impurity Profiling: A comprehensive analysis of batches of Darapladib manufactured by the proposed commercial process to identify and quantify all impurities present. dphen1.com This includes process-related impurities and degradation products.
Identification and Characterization: Utilizing analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to determine the structure of the impurities. unigoa.ac.inresearchgate.net
Safety Assessment: Evaluating the toxicological profile of identified impurities to establish a safe level of exposure. The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at a specified level. mca.gm
Setting Acceptance Criteria: Based on the safety assessment and the process capability, acceptance criteria for each specified impurity are established. fda.gov These criteria are included in the drug substance specification.
According to ICH guidelines, impurities should be classified as identified specified, unidentified specified, or unspecified. mca.gm The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. fda.gov
Table 2: Illustrative Impurity Specification Table for Darapladib
| Impurity Name/Identifier | Type | Acceptance Criterion (e.g., % w/w) | Analytical Method |
| This compound | Identified, Specified | ≤ 0.15% | HPLC-UV |
| Unidentified Impurity at RRT 0.85 | Unidentified, Specified | ≤ 0.10% | HPLC-UV |
| Any other Unspecified Impurity | Unspecified | ≤ 0.10% | HPLC-UV |
| Total Impurities | - | ≤ 1.0% | HPLC-UV |
| Note: The values in this table are for illustrative purposes only and would need to be established based on actual process data and safety assessments. |
Quality by Design (QbD) Approaches for Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. dergipark.org.trnih.gov Applying QbD principles to the control of this compound offers a proactive and robust framework for ensuring product quality. researchgate.netiajps.com
The key elements of a QbD approach for impurity control include:
Quality Target Product Profile (QTPP): Defining the desired quality attributes of the Darapladib drug substance, including the acceptable level of impurities. nih.gov
Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. ipinnovative.com For Darapladib, the level of "this compound" would be a CQA. iajps.com
Risk Assessment: Identifying and evaluating the factors that could impact the CQAs. This involves linking material attributes and process parameters to the formation of impurities.
Design of Experiments (DoE): Systematically studying the effects of various process parameters on impurity formation to identify the optimal operating ranges.
Control Strategy: Developing a comprehensive control strategy that includes controls on input materials, process parameters, and the final drug substance to ensure that the CQAs are consistently met. nih.gov This strategy is based on the enhanced process understanding gained through the QbD approach.
By implementing QbD, manufacturers can move from a reactive, testing-based approach to a proactive, science-based approach to quality control, leading to a more robust and reliable manufacturing process for Darapladib.
Stability-Indicating Methods for Monitoring Impurity Levels
The development and validation of stability-indicating analytical methods are crucial for monitoring the levels of this compound over time and under various storage conditions. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. unigoa.ac.in
For Darapladib, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed. bio-integration.orgresearchgate.net Key considerations for developing such a method include:
Forced Degradation Studies: Subjecting Darapladib to stress conditions such as heat, light, humidity, acid, base, and oxidation to generate potential degradation products. dphen1.com This helps to ensure that the analytical method can separate the main component from all potential impurities and degradants. Studies have shown that Darapladib can undergo acid-catalyzed degradation. researchgate.net
Method Development and Optimization: Selecting an appropriate HPLC column, mobile phase, flow rate, and detector wavelength to achieve adequate separation and sensitivity for Darapladib and its impurities. bio-integration.org
Method Validation: Validating the analytical method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
The validated stability-indicating method is then used for routine quality control testing of Darapladib batches and for stability studies to establish the shelf-life of the drug substance.
Regulatory Compliance and Documentation for Impurity Control
Adherence to regulatory guidelines and the maintenance of comprehensive documentation are essential for the successful registration and commercialization of Darapladib. Regulatory agencies such as the FDA and EMA have specific requirements for the control of impurities in drug substances. fda.govfda.gov
Key aspects of regulatory compliance and documentation include:
Compliance with ICH Guidelines: Following the relevant ICH guidelines, particularly Q3A (Impurities in New Drug Substances), Q3B (Impurities in New Drug Products), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System). iajps.comfda.gov
Submission of Complete and Accurate Data: Providing regulatory agencies with a complete data package that includes information on the synthesis, characterization, and control of this compound. This includes the rationale for the established specifications and a description of the analytical methods used.
Lifecycle Management: Implementing a system for managing changes to the manufacturing process throughout the product's lifecycle and assessing the impact of these changes on the impurity profile. fda.govfda.gov
Good Manufacturing Practices (GMP): Ensuring that all manufacturing and testing activities are conducted in compliance with current Good Manufacturing Practices (cGMP). fda.gov
By maintaining a robust quality system and providing clear and comprehensive documentation, pharmaceutical manufacturers can demonstrate to regulatory authorities that the level of this compound is effectively controlled, ensuring the quality and safety of the final drug product.
Future Directions in Darapladib Impurity Research
Development of Novel Analytical Techniques for Trace Impurities
The accurate detection and quantification of trace-level impurities are fundamental to pharmaceutical quality control. For Darapladib (B1669826), methods such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) have already been employed to quantify the drug and its metabolites in human plasma. psu.edu Future research will likely focus on developing even more sensitive and selective analytical techniques.
The evolution of analytical technology points towards the increased use of Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separations, and high-resolution mass spectrometry (HRMS) for the precise identification and structural elucidation of unknown trace impurities. science.govefpia.eu Techniques like two-dimensional HPLC (2D-HPLC) could be employed to resolve complex mixtures and enrich low-concentration impurities for better detection. researchgate.net For instance, a known challenge in Darapladib synthesis is the formation of a specific impurity at a relative retention time (RRT) of 0.92, which has proven difficult to remove; advanced chromatographic techniques are essential to monitor and control such process-related impurities. google.com
Table 1: Current and Future Analytical Techniques for Darapladib Impurity Analysis
| Technique | Application | Future Advancement |
|---|---|---|
| HPLC-MS/MS | Quantifying Darapladib and known metabolites (e.g., SB-553253) in biological matrices. psu.edu | Increased sensitivity for detecting impurities at or below 0.01% levels. |
| Radio-HPLC | Assessing the purity of radiolabeled Darapladib (e.g., [18F]Darapladib). nih.gov | Integration with more sophisticated detectors for enhanced structural information. |
| UPLC | Not yet specifically documented for Darapladib but offers faster analysis and higher resolution than traditional HPLC. science.gov | Widespread adoption for routine quality control and impurity profiling of Darapladib. |
| LC-NMR-MS | Provides comprehensive structural data for unknown impurities online. science.gov | Application in the definitive characterization of novel degradation products or synthesis by-products. |
Advanced Computational Modeling for Impurity Prediction
Computational, or in silico, tools are becoming indispensable for predicting potential impurities before they are encountered in the lab. bohrium.com While specific computational models for Darapladib impurity prediction have not been detailed in public literature, the application of such tools represents a significant future direction. Programs like Lhasa's Zeneth® are designed to predict degradation pathways of pharmaceutical compounds under various stress conditions (e.g., heat, light, oxidation), which can help in designing robust stability studies and identifying potential degradation products. glpbio.combohrium.com
This predictive capability allows chemists to anticipate which impurities might form during synthesis or storage, including potentially mutagenic impurities like nitrosamines. efpia.eu For a complex molecule like Darapladib, these models could simulate its degradation, flagging reactive sites on the molecule and predicting the structures of resulting impurities. medscape.com This proactive approach aligns with the Quality by Design (QbD) paradigm, building quality into the manufacturing process from the earliest stages. researchgate.net Furthermore, in silico methods are being used to evaluate the degradation kinetics of medical devices and to screen compounds against biological targets, demonstrating the broad applicability of these computational approaches in pharmaceutical development. researchgate.netmdpi.com
Research on Impurity-Related Biological Interactions
Understanding the biological consequences of impurities is a critical aspect of safety assessment. Research has identified several metabolites of Darapladib in humans, including products of hydroxylation (M3), N-deethylation (M4), and an acid-catalyzed degradant (M10). researchgate.netnih.gov These substances have been detected circulating in plasma, highlighting the need to understand their biological activity. researchgate.net
Future research will need to investigate whether these and other unidentified impurities possess their own pharmacological or toxicological profiles. A key question is whether they can interact with Darapladib's primary target, Lp-PLA2, or other biological molecules. researchgate.net For example, recent studies have revealed that Darapladib itself can sensitize cancer cells to ferroptosis by altering lipid metabolism, an unexpected biological effect. biorxiv.org This underscores the importance of characterizing the biological interactions of its impurities, as they too could have unforeseen off-target activities. Such research could involve in vitro assays to screen impurities for biological activity and in silico toxicology predictions to flag potential hazards early in development. biorxiv.org
Table 2: Known Metabolites/Degradants of Darapladib
| Impurity/Metabolite ID | Description | Source | Reference |
|---|---|---|---|
| M3 | Hydroxylation product | Metabolism | researchgate.netnih.gov |
| M4 (SB-553253) | N-deethylation product | Metabolism | psu.eduresearchgate.netnih.gov |
| M10 (SB-554008) | Acid-catalyzed degradant | Pre-systemic hydrolysis | researchgate.netnih.gov |
Strategies for Green Chemistry in Impurity Reduction
Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. biorbyt.comnih.gov This approach is not only environmentally responsible but also often leads to more efficient processes with fewer impurities. In the context of Darapladib, green chemistry principles have already been applied. A patent for its synthesis describes a process for an intermediate that avoids hazardous reagents, uses fewer organic solvents, and results in a reduced level of impurities, explicitly citing the promotion of green chemistry. google.com
Employing Biocatalysis: Using enzymes to perform chemical reactions with high selectivity, under mild conditions, and with no risk of metal contamination. nih.gov
Optimizing Solvent Use: Utilizing safer, renewable solvents like ethanol (B145695) or ethyl lactate (B86563) and implementing recycling programs where feasible, though care must be taken to avoid cross-contamination. researchgate.netnih.gov
Continuous Manufacturing: Shifting from traditional batch processing to continuous flow manufacturing can improve process control, reduce waste, and enhance product quality and consistency. nih.gov
Pharmacovigilance and Post-Market Surveillance of Impurities
After a drug is approved, pharmacovigilance and post-market surveillance systems are crucial for monitoring its long-term safety in a broad population. nsf.orgnih.gov These systems collect and analyze reports of adverse events, manufacturing defects, and quality issues. nsf.orgeuropa.eu During clinical trials of Darapladib, adverse events such as diarrhea and malodorous side effects were reported, leading some patients to discontinue the treatment. medscape.com
A key future direction is to leverage post-market surveillance data to monitor for any links between specific impurity profiles and the frequency or severity of reported adverse events. europa.eu Regulatory bodies like the FDA and EMA maintain robust surveillance programs (e.g., FAERS) that can detect safety signals from product quality defects. nsf.orgmdrregulator.com If different manufacturing batches of Darapladib were to show variations in their impurity profiles, these systems could help determine if such variations correlate with changes in the drug's safety or efficacy profile. This ongoing vigilance ensures that any new risks associated with impurities that may only become apparent with widespread, long-term use are identified and managed promptly. ecfr.gov
Q & A
Q. What analytical methods are recommended for identifying and quantifying Darapladib-impurity in preclinical studies?
Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for impurity profiling. Key validation parameters include specificity (to distinguish impurities from the parent compound), linearity (calibration curve with R² ≥ 0.995), and limit of detection (LOD) ≤ 0.1% relative to the main compound. Robustness testing under varied pH, temperature, and mobile-phase conditions is critical to ensure reproducibility .
Q. How should researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) should be conducted. Impurity levels must be monitored via forced degradation studies (acid/base hydrolysis, oxidative stress). Statistical analysis of variance (ANOVA) is recommended to assess batch-to-batch variability, with acceptance criteria set at ≤5% deviation in impurity concentration .
Q. What in vitro models are suitable for preliminary assessment of this compound toxicity?
Methodological Answer: Immortalized cell lines (e.g., HepG2 for hepatotoxicity or H9c2 for cardiotoxicity) are preferred. Dose-response curves (0.1–100 µM) should be generated, with endpoints including cell viability (MTT assay), oxidative stress markers (ROS detection), and apoptosis (caspase-3 activity). Normalization to parent compound toxicity profiles is essential .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s pharmacological activity across different animal models?
Methodological Answer: Meta-analysis of studies using FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) is critical. For example, ApoE-deficient mice (atherosclerosis model) show reduced plaque area with Darapladib, but Sprague-Dawley rats (diabetes model) may exhibit variable outcomes. Cross-species comparisons should account for differences in Lp-PLA2 expression and metabolic pathways, using RNA-seq or proteomic profiling to identify confounding factors .
Q. What experimental design considerations are essential when assessing this compound’s impact on atherosclerosis progression?
Methodological Answer: Randomized controlled trials in ApoE−/− mice should include:
- Control groups : Vehicle-only and parent compound (Darapladib) arms.
- Endpoints : Plaque area (histopathology), inflammatory cytokines (IL-6, TNF-α via ELISA), and lipidomics (LC-MS).
- Statistical power : ≥10 animals/group to detect 30% reduction in plaque area (α=0.05, β=0.2). Post hoc analysis (e.g., Duncan’s test) must adjust for multiple comparisons .
Q. How can researchers address variability in impurity quantification due to matrix effects in biological samples?
Methodological Answer: Matrix-matched calibration standards (prepared in plasma/tissue homogenate) and isotope-labeled internal standards (e.g., Darapladib-d4) are mandatory. Recovery rates should exceed 85%, validated via spike-and-recovery experiments. For LC-MS, use dynamic multiple reaction monitoring (dMRM) to enhance selectivity in complex matrices .
Q. What strategies are effective for isolating trace-level this compound from synthesis byproducts?
Methodological Answer: Preparative HPLC with a C18 column (5 µm, 250 mm × 21.2 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Fraction purity must be confirmed via NMR (¹H, 13C) and high-resolution MS. Quantitation limits should align with ICH Q3A guidelines (reporting threshold: 0.05%) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting results from in vitro vs. in vivo studies of this compound?
Methodological Answer: Apply mixed-effects models to account for interspecies variability. For example, in vitro IC50 values for Lp-PLA2 inhibition may differ from in vivo efficacy due to pharmacokinetic factors (e.g., protein binding). Bootstrap resampling (≥1,000 iterations) can quantify uncertainty in effect size estimates .
Q. What computational tools are recommended for predicting this compound’s metabolic pathways?
Methodological Answer: Use in silico platforms like ADMET Predictor™ or Schrödinger’s QikProp to simulate Phase I/II metabolism. Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis. Key metabolites should be cross-referenced with databases like HMDB .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving this compound?
Methodological Answer: Adopt the ARRIVE 2.0 guidelines for preclinical studies. Key steps include:
- Blinding : Randomization of treatment groups by a third party.
- Data transparency : Raw data (e.g., LC-MS chromatograms) must be archived in FAIR-compliant repositories.
- Ethical compliance : IACUC approval (e.g., Protocol 229-KEP-UB for animal welfare) and adherence to 3R principles (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
